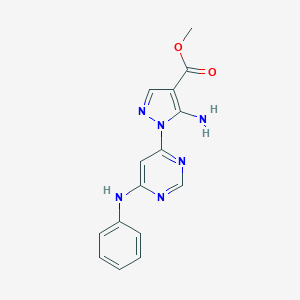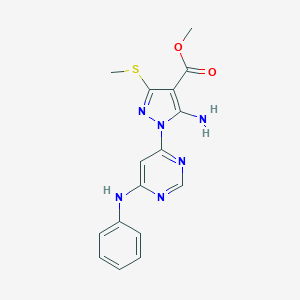![molecular formula C14H18FN3O3S B494994 3-Ethoxy-4-fluor-N-[3-(1H-Imidazol-1-yl)propyl]benzolsulfonamid CAS No. 873671-66-0](/img/structure/B494994.png)
3-Ethoxy-4-fluor-N-[3-(1H-Imidazol-1-yl)propyl]benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide” is a chemical compound with the molecular formula C14H18FN3O3S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including “3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide”, is an area of active research due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole, the core structure of “3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide”, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide” include its molecular formula (C14H18FN3O3S), average mass (327.374 Da), and monoisotopic mass (327.105286 Da) . More detailed properties like melting point, boiling point, density, etc., can be found on chemical databases .Wirkmechanismus
The mechanism of action of 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in a range of biological processes. 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide has also been shown to exhibit antifungal activity, suggesting that it may have potential applications in the treatment of fungal infections.
Biochemical and Physiological Effects
3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide has also been shown to exhibit antifungal activity, suggesting that it may have potential applications in the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been extensively studied, making it a valuable tool for investigating various biological processes. However, 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide also has some limitations. It has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is not fully understood, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for research on 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide. One area of research could be to investigate the potential applications of 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide in the treatment of fungal infections. Another area of research could be to investigate the mechanism of action of 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide in more detail, in order to better understand its biochemical and physiological effects. Additionally, 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide could be used as a tool for investigating the role of carbonic anhydrase in various biological processes. Overall, 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide has the potential to be a valuable tool for investigating various biological processes and has several potential applications in scientific research.
Synthesemethoden
3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide can be synthesized using a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 3-bromoanisole with potassium tert-butoxide to form 3-methoxyphenyl tert-butyl ether. The second step involves the reaction of 3-methoxyphenyl tert-butyl ether with 1,3-dibromopropane to form 3-(2-bromoethyl)anisole. The third step involves the reaction of 3-(2-bromoethyl)anisole with imidazole to form 3-(1H-imidazol-1-yl)propyl)anisole. The final step involves the reaction of 3-(1H-imidazol-1-yl)propyl)anisole with 4-fluorobenzenesulfonyl chloride to form 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
Antifungal-Eigenschaften
Imidazol-haltige Verbindungen haben sich als stark wirksam gegen Aspergillus fumigatus erwiesen, den Erreger der Krankheit pulmonale Aspergillose . Dies deutet darauf hin, dass „3-Ethoxy-4-fluor-N-[3-(1H-Imidazol-1-yl)propyl]benzolsulfonamid" möglicherweise bei der Behandlung dieser Krankheit eingesetzt werden könnte.
Antibakterielle Aktivität
Imidazol-Derivate zeigen verschiedene biologische Aktivitäten wie antibakterielle Aktivität . Daher könnte „this compound" möglicherweise bei der Entwicklung neuer antibakterieller Medikamente eingesetzt werden.
Antitumorpotential
Imidazol-haltige Verbindungen wurden auf ihr Antitumorpotential gegenüber verschiedenen Zelllinien untersucht . Dies deutet darauf hin, dass „this compound" möglicherweise in der Krebsforschung und -behandlung eingesetzt werden könnte.
Entzündungshemmende Eigenschaften
Imidazol-Derivate sollen entzündungshemmende Eigenschaften besitzen . Dies deutet darauf hin, dass „this compound" möglicherweise bei der Behandlung von Entzündungskrankheiten eingesetzt werden könnte.
Antidiabetische Aktivität
Imidazol-Derivate sollen auch antidiabetische Eigenschaften besitzen . Dies deutet darauf hin, dass „this compound" möglicherweise bei der Behandlung von Diabetes eingesetzt werden könnte.
Antioxidative Eigenschaften
Imidazol-Derivate sollen antioxidative Eigenschaften besitzen . Dies deutet darauf hin, dass „this compound" möglicherweise bei der Entwicklung von Antioxidantien eingesetzt werden könnte.
Eigenschaften
IUPAC Name |
3-ethoxy-4-fluoro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-2-21-14-10-12(4-5-13(14)15)22(19,20)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11,17H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACQPXLIMBCOJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B494916.png)
![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B494918.png)
![5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494923.png)
![5-amino-3-ethyl-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494924.png)
![methyl 5-amino-3-(methylsulfanyl)-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494925.png)
![ethyl 5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494926.png)
![5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494927.png)
![methyl 5-amino-3-(methylsulfanyl)-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494930.png)
![1-{5-[(2-aminophenyl)sulfanyl]-3-chloro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B494931.png)
![1-{5-[(2-aminophenyl)sulfanyl]-3-nitro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B494932.png)
![ethyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494933.png)